Product packaging for (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one(Cat. No.:)

(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one

Cat. No.: B13724849
M. Wt: 206.24 g/mol
InChI Key: XPBFKZJSXMSMOJ-CMDGGOBGSA-N
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Description

(E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one (CAS 55980-64-8) is a high-purity organic compound provided for research applications. With a molecular formula of C12H14O3 and a molecular weight of 206.238 g/mol, this chemical serves as a valuable synthetic intermediate and building block in organic chemistry research . The 1,1-dimethoxy group is a protected ketone functionality, making this compound a useful precursor for the synthesis of more complex molecules. Literature reports highlight its role in various synthetic pathways, with one study detailing its production from a vinyl bromide precursor in a high-yield reaction (~93%), underscoring its utility in efficient synthetic design . Researchers value this compound for developing novel chemical entities, including heterocyclic compounds and fine chemicals. As a specialty chemical, it finds application in pharmaceutical research, materials science, and as a starting point for the synthesis of fragrances and flavors. The compound is for research purposes only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B13724849 (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-1,1-dimethoxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+

InChI Key

XPBFKZJSXMSMOJ-CMDGGOBGSA-N

Isomeric SMILES

COC(C(=O)/C=C/C1=CC=CC=C1)OC

Canonical SMILES

COC(C(=O)C=CC1=CC=CC=C1)OC

Origin of Product

United States

Synthetic Methodologies for E 1,1 Dimethoxy 4 Phenyl 3 Buten 2 One

Conventional and Advanced Synthesis Approaches to 1,1-Dimethoxy-4-phenyl-3-buten-2-one

The construction of the α,β-unsaturated ketone backbone of (E)-1,1-dimethoxy-4-phenyl-3-buten-2-one can be achieved through both classical and modern synthetic methods. The primary challenge lies in the selective formation of the (E)-isomer and the preservation of the dimethoxy acetal (B89532) group.

A plausible and conventional approach for the synthesis of this compound is a variation of the Claisen-Schmidt condensation. taylorandfrancis.comwisdomlib.orgjetir.org This reaction typically involves the base- or acid-catalyzed condensation of an enolizable ketone with an aldehyde that lacks α-hydrogens. quora.com In this specific case, the precursors would be 1,1-dimethoxyacetone (B147526) and benzaldehyde (B42025).

An advanced and alternative approach involves palladium-catalyzed cross-coupling reactions, which have emerged as powerful tools for the formation of carbon-carbon bonds. nsf.govnih.govrsc.orgacs.org For instance, a Heck-type reaction could potentially be employed to couple an appropriate vinyl ether with an aryl halide.

Strategies for Selective (E)-Stereoisomer Formation

The stereochemical outcome of the Claisen-Schmidt condensation is highly dependent on the reaction conditions. The formation of the more thermodynamically stable (E)-isomer is often favored, particularly when the reaction is allowed to reach equilibrium. unl.pt The steric hindrance between the phenyl group and the carbonyl group in the transition state leading to the (Z)-isomer makes the formation of the (E)-isomer more favorable.

Key strategies to promote the selective formation of the (E)-stereoisomer include:

Reaction Temperature: Higher reaction temperatures can facilitate the isomerization of any initially formed (Z)-isomer to the more stable (E)-isomer.

Choice of Catalyst: The nature of the acid or base catalyst can influence the stereoselectivity. researchgate.netwikipedia.org

Solvent Effects: The polarity of the solvent can impact the stability of the transition states leading to the different isomers.

In palladium-catalyzed syntheses, the stereoselectivity is often dictated by the mechanism of the catalytic cycle, which can be finely tuned by the choice of ligands and reaction parameters. nsf.govnih.gov

Role of Catalysis in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, whether through conventional or advanced methods.

In the context of the Claisen-Schmidt condensation, both acid and base catalysis are viable options:

Base Catalysis: A base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of 1,1-dimethoxyacetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the target enone. commonorganicchemistry.comlibretexts.org

Acid Catalysis: An acid catalyst, such as a Lewis acid or a Brønsted acid, activates the carbonyl group of benzaldehyde, making it more electrophilic. researchgate.netwikipedia.orgnih.gov The enol form of 1,1-dimethoxyacetone then attacks the activated aldehyde.

The choice between acid and base catalysis can affect reaction rates, yields, and the formation of side products. quora.com

For advanced palladium-catalyzed methods, the catalyst, typically a palladium(II) species, plays a crucial role in activating the substrates and facilitating the carbon-carbon bond formation. nsf.govnih.govrsc.orgacs.org The catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps.

Precursor Analysis and Starting Material Selection for 1,1-Dimethoxy-4-phenyl-3-buten-2-one Synthesis

The logical precursors for the synthesis of this compound via a Claisen-Schmidt condensation are benzaldehyde and 1,1-dimethoxyacetone.

Benzaldehyde: This aromatic aldehyde is commercially available and serves as the electrophilic partner in the condensation reaction. It lacks α-hydrogens, which prevents self-condensation. scentree.cogoogle.comrsc.org

1,1-Dimethoxyacetone: This ketone contains the requisite dimethoxy acetal functionality and an enolizable α-methyl group. It can be synthesized from methylglyoxal (B44143) by reaction with methanol (B129727) in the presence of an acid catalyst. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Another synthetic route involves the reaction of acetone (B3395972) with methanol in the presence of an acid catalyst to form acetone dimethyl acetal, which can then be further functionalized. atamanchemicals.comgoogle.com

The stability of the dimethoxy acetal group under the chosen reaction conditions is a critical consideration. Acetal groups are generally stable under basic and neutral conditions but can be hydrolyzed in the presence of strong acids. Therefore, if an acid-catalyzed Claisen-Schmidt condensation is employed, careful selection of the acid and control of the reaction conditions are necessary to prevent deprotection.

Optimization of Reaction Conditions and Yields for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired (E)-isomer. researchgate.nettandfonline.com Key parameters to consider include:

ParameterConsiderations for Optimization
Temperature Lower temperatures may favor the kinetic product, while higher temperatures can promote the formation of the thermodynamic (E)-isomer. A balance must be struck to ensure a reasonable reaction rate without promoting side reactions.
Solvent The choice of solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents like ethanol (B145695) or methanol are commonly used in base-catalyzed condensations. commonorganicchemistry.com
Catalyst Concentration The concentration of the acid or base catalyst can significantly impact the reaction rate. Too high a concentration may lead to unwanted side reactions.
Stoichiometry of Reactants Varying the molar ratio of benzaldehyde to 1,1-dimethoxyacetone can help to drive the reaction to completion and minimize side products.
Reaction Time The reaction should be monitored to determine the optimal time for achieving maximum conversion without significant product degradation.

An example of a systematic approach to optimization would be to first screen different catalysts and solvents at a fixed temperature and stoichiometry. Once the best catalyst-solvent system is identified, the temperature and reactant ratios can be further fine-tuned.

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. scribd.comepa.govsciepub.comijfmr.commdpi.com

Key green chemistry considerations include:

Atom Economy: The Claisen-Schmidt condensation has a good atom economy, as the main byproduct is water.

Use of Safer Solvents: Exploring the use of greener solvents, such as water or ethanol, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental footprint. epa.govsciepub.com Solvent-free reactions can be facilitated by grinding the reactants together, sometimes with a solid support. epa.gov

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating. epa.govnih.gov

Catalysis: Employing catalytic amounts of reagents is inherently greener than using stoichiometric amounts. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process. researchgate.netmdpi.com

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Transformation Mechanisms of E 1,1 Dimethoxy 4 Phenyl 3 Buten 2 One

Reactions Involving the α,β-Unsaturated Ketone Moiety

The reactivity of the α,β-unsaturated ketone portion of (E)-1,1-dimethoxy-4-phenyl-3-buten-2-one is largely governed by the electrophilic nature of both the carbonyl carbon and the β-vinylic carbon. This dual electrophilicity allows for a rich and diverse chemistry.

Nucleophilic Addition Reactions to the Olefinic Bond of this compound

Nucleophilic addition to the carbon-carbon double bond of α,β-unsaturated carbonyl compounds, known as conjugate or 1,4-addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the case of this compound, the presence of the electron-withdrawing ketone group polarizes the double bond, rendering the β-carbon susceptible to attack by a wide array of nucleophiles.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during workup, yields the corresponding saturated ketone. The choice between 1,4-addition and direct 1,2-addition to the carbonyl group is influenced by the nature of the nucleophile; soft nucleophiles, such as organocuprates and thiols, generally favor 1,4-addition, while hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition.

NucleophileReagent ExampleProduct Type
OrganocupratesLithium diphenylcuprateβ-Alkylated ketone
ThiolsThiophenolβ-Thioether ketone
AminesPiperidineβ-Amino ketone
EnolatesDiethyl malonateMichael adduct

Cycloaddition Reactions of the Butenone System

The electron-deficient nature of the double bond in the α,β-unsaturated ketone moiety makes this compound an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a direct route to the synthesis of substituted cyclohexene (B86901) derivatives. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable, making it a powerful tool in organic synthesis. The reaction is typically facilitated by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen, further increasing the dienophile's reactivity.

DieneReaction ConditionsProduct Type
1,3-ButadieneThermal or Lewis acid catalysisSubstituted cyclohexene
CyclopentadieneThermal conditionsBicyclic adduct
Danishefsky's dieneThermal conditionsFunctionalized cyclohexenone

Reductions and Oxidations of the Enone Functionality

The enone functionality of this compound can undergo a variety of reduction and oxidation reactions, often with a high degree of chemoselectivity. Reduction can target the carbon-carbon double bond, the carbonyl group, or both simultaneously.

Reductions: Catalytic hydrogenation can lead to the saturation of the olefinic bond, the reduction of the ketone to a secondary alcohol, or the complete reduction of both functionalities, depending on the catalyst and reaction conditions. For selective reduction of the double bond (conjugate reduction), reagents like sodium dithionite (B78146) or transfer hydrogenation conditions are often employed. Selective 1,2-reduction of the carbonyl group to an allylic alcohol can be achieved using reagents such as sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction).

ReagentSelectivityProduct
H₂, Pd/CNon-selectiveSaturated alcohol
Na₂S₂O₄Conjugate reductionSaturated ketone
NaBH₄, CeCl₃1,2-ReductionAllylic alcohol

Oxidations: Oxidative cleavage of the double bond can be accomplished using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄). Epoxidation of the electron-deficient double bond can be achieved using nucleophilic oxidizing agents such as hydrogen peroxide under basic conditions.

ReagentReaction TypeProduct
O₃, then Me₂SOzonolysis (reductive workup)Aldehyde and ketone fragments
H₂O₂, NaOHEpoxidationEpoxy ketone

Reactivity of the Dimethoxy Acetal (B89532) Group in this compound

The dimethoxy acetal group in this compound serves as a protecting group for a carbonyl functionality. Its reactivity is primarily characterized by its stability under neutral and basic conditions and its lability in the presence of acid.

Hydrolysis and Transacetalization Reactions

The most characteristic reaction of the dimethoxy acetal group is its hydrolysis under acidic conditions to regenerate the parent carbonyl group. This deprotection is typically achieved by treatment with aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack of water on this intermediate, followed by deprotonation, yields a hemiacetal, which is in equilibrium with the final carbonyl compound and methanol.

Transacetalization, the exchange of the methoxy groups for other alkoxy groups, can occur when the acetal is treated with a different alcohol in the presence of an acid catalyst. This equilibrium-driven process is useful for the synthesis of other acetals.

ReactionReagentsProduct
HydrolysisH₃O⁺α-Ketoaldehyde
TransacetalizationR'OH, H⁺Mixed or new acetal

Reactions Leading to Masked or Unmasked Carbonyls

The dimethoxy acetal group effectively masks the reactivity of a carbonyl group, allowing for chemical transformations to be carried out on other parts of the molecule, such as the α,β-unsaturated ketone moiety, without affecting the protected carbonyl. This is particularly useful in multi-step syntheses where the selective reaction of one carbonyl group in the presence of another is required.

Once the desired transformations on the enone system are complete, the masked carbonyl can be "unmasked" through acidic hydrolysis, revealing the α-ketoaldehyde functionality. This strategy significantly enhances the synthetic utility of this compound, allowing it to serve as a synthon for more complex molecules containing a 1,2-dicarbonyl moiety. The unmasked α-ketoaldehyde can then undergo a variety of subsequent reactions, such as condensations, oxidations, or reductions, providing access to a diverse range of chemical structures.

Reactions of the Phenyl Substituent and Aromatic Ring Modifications

Standard electrophilic aromatic substitution reactions applicable to the phenyl ring include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation.

Halogenation: The introduction of a halogen (Cl, Br) onto the phenyl ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃.

Nitration: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group. The synthesis of nitro-group-containing chalcones is of significant interest due to their potential biological activities. researchgate.netresearchgate.net For instance, chalcones with nitro groups on either aromatic ring have been synthesized and studied for their pharmacological properties. researchgate.netresearchgate.netmdpi.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) leads to the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring.

Friedel-Crafts Reactions:

Alkylation: This reaction introduces an alkyl group onto the phenyl ring using an alkyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.orgmasterorganicchemistry.com A notable challenge with Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation. masterorganicchemistry.com

Acylation: An acyl group (R-C=O) can be added to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com Unlike alkylation, the product of acylation is a ketone, which is less reactive than the starting material, thus preventing multiple substitutions. The introduced acyl group can be subsequently reduced to an alkyl group if desired.

In addition to these classical EAS reactions, other modifications of the phenyl ring are possible. For example, the synthesis of phenyl azo chalcone (B49325) derivatives has been reported, which involves diazotization followed by coupling reactions. derpharmachemica.com Furthermore, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if the aromatic ring is substituted with multiple electron-withdrawing groups, such as fluorine atoms. ebyu.edu.tr

Mechanistic Investigations of Key Transformations of this compound

The mechanistic understanding of reactions involving this compound and its derivatives is crucial for predicting reactivity and designing synthetic pathways. Investigations have focused on both the kinetics of certain reactions and the elucidation of reaction pathways.

Kinetic Studies of this compound Reactions

While specific kinetic studies on the electrophilic aromatic substitution of this compound are not extensively documented, kinetic analyses of related chalcone derivatives provide valuable insights into their reactivity. The electrophilic nature of the α,β-unsaturated carbonyl system in chalcones is a key determinant of their biological activity, often involving reactions with nucleophiles like thiols. rsc.org

Kinetic assays have been developed to quantify the reactivity of chalcones in thia-Michael additions. rsc.org These studies help in establishing structure-activity relationships. For example, the second-order rate constants (k₂) for the addition of cysteamine (B1669678) to various substituted chalcones have been determined.

A kinetic analysis of the antioxidant properties of chalcone analogues has been performed using the Fenton-reaction initiated deoxyribose degradation assay. nih.gov This method allows for the investigation of both short-term antioxidant (hydroxyl radical scavenging) effects and potential long-term prooxidant activities. The study revealed that hydroxyl-substituted chalcones generally exhibit more effective antioxidant activities.

Further studies have investigated the reaction of 4-substituted chalcones with cellular thiols like glutathione (B108866) and N-acetylcysteine under different pH conditions. mdpi.com The initial reaction rates and the composition of the equilibrium mixtures were found to be dependent on the concentration of the deprotonated form of the thiols.

Kinetic Data for Reactions of Chalcone Derivatives
Chalcone DerivativeReactionKinetic ParameterValueConditionsReference
4-Methoxychalcone (B190469)Reaction with N-acetylcysteineInitial RateDependent on pHpH 3.2, 6.3, 8.0 mdpi.com
4-Methylchalcone (B181299)Reaction with GlutathioneEquilibrium CompositionDependent on thiol ionizationpH 3.7, 6.8, 8.5 mdpi.com
Hydroxy-substituted chalconesFenton-reaction initiated deoxyribose degradationAntioxidant effectGenerally more effective than non-hydroxylated analogs30 µM Fe(II), 20µM H₂O₂ nih.gov

Reaction Pathway Elucidation for Derivatives

The primary reaction pathway for the modification of the phenyl ring in this compound and its derivatives is electrophilic aromatic substitution (EAS). The mechanism for EAS proceeds through a two-step process. In the first, rate-determining step, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity of the substitution (i.e., whether the electrophile adds to the ortho, meta, or para position) is dictated by the directing effects of the substituents already present on the ring. The enone substituent in the parent compound is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles primarily to the meta position.

Lack of Available Data for this compound Prevents Detailed Spectroscopic Analysis

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient publicly available information to construct a detailed article on the chemical compound this compound as requested. The specific, in-depth experimental data required to elaborate on the outlined spectroscopic and structural elucidation methodologies for this particular compound are not present in the accessible scientific domain.

While the compound is listed in some chemical databases, these entries lack the detailed experimental research findings necessary for a thorough scientific discussion. Specifically, no peer-reviewed articles or database entries containing ¹H NMR, ¹³C NMR, Infrared (IR), Raman, Mass Spectrometry (MS), or X-ray crystallography data for this compound could be located.

The provided outline necessitates a deep dive into primary research data for each subsection:

Spectroscopic and Structural Elucidation Methodologies for E 1,1 Dimethoxy 4 Phenyl 3 Buten 2 One

Chromatographic Techniques:Necessitates reports on methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to discuss purity assessment and isomer separation.

Without this foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Information on the closely related compound, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone), is abundant but cannot be used as a substitute, as the presence of the 1,1-dimethoxy group fundamentally alters the molecule's chemical and physical properties, and thus its spectroscopic signatures.

Therefore, due to the absence of the requisite scientific data for (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one, the generation of the requested article is not possible at this time.

Theoretical and Computational Investigations of E 1,1 Dimethoxy 4 Phenyl 3 Buten 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's chemical behavior.

Density Functional Theory (DFT) Studies on (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For compounds like this compound, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311G, are used to optimize the molecular geometry and calculate key electronic and thermodynamic parameters. researchgate.net

These calculations can predict thermodynamic properties that indicate the molecule's stability. researchgate.net Furthermore, DFT provides insights into the distribution of electron density, highlighting regions that are electron-rich or electron-deficient, which is crucial for predicting how the molecule will interact with other reagents. This understanding helps establish a foundation for structure-activity relationships. researchgate.net

Interactive Table 1: Representative Thermodynamic Parameters Calculated via DFT for α,β-Unsaturated Ketones

ParameterDescriptionTypical Significance
Total Energy (Hartree) The total electronic energy of the molecule in its optimized geometry.A lower energy value indicates a more stable electronic structure.
Enthalpy (Hartree) The sum of the total energy and the product of pressure and volume.Indicates the total heat content of the system; related to thermal stability. researchgate.net
Gibbs Free Energy (Hartree) A thermodynamic potential that measures the maximum reversible work obtainable from a system at constant temperature and pressure.A key indicator of the spontaneity of reactions; lower values suggest greater stability. researchgate.net
Dipole Moment (Debye) A measure of the separation of positive and negative charges in the molecule.Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Molecular Orbital Analysis of the Chemical Compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A critical aspect of this theory is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com The energy and shape of these orbitals are paramount in determining a molecule's reactivity.

For an α,β-unsaturated system like this compound, the HOMO is typically a π-orbital with significant electron density spread across the conjugated system. The LUMO is a π*-antibonding orbital, which can accept electrons from a nucleophile. sigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net

The distribution of the LUMO is particularly important for predicting sites of nucleophilic attack. In α,β-unsaturated ketones, the LUMO typically has large lobes on the β-carbon and the carbonyl carbon, making both sites electrophilic and susceptible to either conjugate (Michael) addition or direct carbonyl addition. Electronic transitions, such as the π → π* transition, are responsible for the molecule's absorption of UV-visible light and can be analyzed using MO theory. rsc.orgnist.gov

Interactive Table 2: Representative Frontier Molecular Orbital Properties for Chalcone-like Structures

OrbitalTypical Energy Range (eV)Significance in Reactivity
HOMO -6.0 to -7.5Represents the ability to donate electrons; involved in reactions with electrophiles. The energy level indicates the ionization potential.
LUMO -1.5 to -3.0Represents the ability to accept electrons; defines the sites for nucleophilic attack. The energy level is related to the electron affinity.
HOMO-LUMO Gap 3.5 to 5.0A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net It correlates with the energy required for electronic excitation.

Conformational Analysis and Energy Minima Studies

Molecules are not static entities; they can rotate around single bonds to adopt various spatial arrangements known as conformations. nih.gov Conformational analysis uses computational methods to identify the most stable conformations (energy minima) and the energy barriers for converting between them. nih.gov

For this compound, rotation around the single bond connecting the carbonyl carbon (C2) and the α-carbon (C3) is particularly important. This rotation gives rise to two primary planar conformations: s-trans (where the C=C and C=O bonds are anti-periplanar) and s-cis (where they are syn-periplanar). Computational studies on similar enones have shown that the relative stability of these conformers can significantly influence the molecule's reactivity and spectroscopic properties. mzcloud.org The s-cis conformation, for instance, can lead to higher reactivity in certain reactions. mzcloud.org By mapping the potential energy surface as a function of the dihedral angle, the global minimum energy conformer and other local minima can be identified, providing a detailed picture of the molecule's structural landscape.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. nih.gov By modeling the reaction path, chemists can identify transition states, intermediates, and determine the activation energies associated with each step. google.com

For a molecule like this compound, a primary area of interest is its reaction with nucleophiles. As an α,β-unsaturated ketone, it can undergo two main types of nucleophilic addition:

Direct (1,2-) Addition: The nucleophile attacks the electrophilic carbonyl carbon.

Conjugate (1,4- or Michael) Addition: The nucleophile attacks the β-carbon of the double bond. mzcloud.org

Computational modeling can predict which pathway is favored under different conditions. By calculating the energies of the transition states for both pathways, the kinetic product (the one formed faster, via the lower activation energy) can be distinguished from the thermodynamic product (the most stable product). mzcloud.org Advanced techniques like the United Reaction Valley Approach (URVA) can partition the reaction path into distinct phases, such as reactant preparation, bond formation/cleavage at the transition state, and product relaxation, offering a highly detailed narrative of the chemical transformation. google.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For conjugated systems like this one, calculations can predict the wavelength of maximum absorption (λmax), which typically arises from π → π* transitions.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This is particularly useful for identifying characteristic functional groups. For an α,β-unsaturated ketone, a key feature is the C=O stretching frequency, which is lowered by conjugation to appear in the range of 1660–1700 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. For this compound, calculations would predict the characteristic downfield shifts for the vinylic protons and the carbonyl carbon, as well as the signals for the phenyl and dimethoxy groups.

Interactive Table 3: Predicted Spectroscopic Data for this compound Based on Class Averages

SpectroscopyParameterPredicted Value/RangeNotes
UV-Visible λmax (π → π*)~300 - 350 nmTypical for extended conjugated enone systems. rsc.org
Infrared (IR) C=O Stretch~1675 cm⁻¹The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.
¹³C NMR Carbonyl Carbon (C=O)~190 - 200 ppmCharacteristic chemical shift for α,β-unsaturated ketone carbonyl carbons.
¹H NMR Vinylic Protons (-CH=CH-)~6.5 - 7.8 ppmThese protons are deshielded by the conjugated system and the anisotropic effect of the carbonyl and phenyl groups.

Applications of E 1,1 Dimethoxy 4 Phenyl 3 Buten 2 One As a Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one makes it a potentially valuable precursor for the construction of intricate molecular architectures found in various natural products and heterocyclic systems.

α,β-Unsaturated carbonyl compounds are fundamental building blocks in the synthesis of numerous natural products. researchgate.net The enone moiety serves as a key electrophile for various carbon-carbon bond-forming reactions, enabling the construction of complex carbon skeletons.

The structure of This compound incorporates a masked 1,3-dicarbonyl system within an α,β-unsaturated framework. This functionality is a common motif in many natural products, and this compound could serve as a synthon for their preparation. For instance, after a conjugate addition to the double bond, the acetal (B89532) can be hydrolyzed to reveal a β-keto group, leading to a 1,5-dicarbonyl compound, a precursor to various cyclic systems.

PrecursorKey TransformationPotential Natural Product Class
This compoundConjugate addition, hydrolysis, cyclizationPolyketides, Alkaloids, Terpenoids
General α,β-Unsaturated KetoneMichael Addition, Aldol (B89426) CondensationFlavonoids, Steroids

α,β-Unsaturated ketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. arkat-usa.org The electrophilic nature of the α,β-unsaturated system allows for reactions with dinucleophiles to form various saturated and unsaturated heterocycles. arkat-usa.org

This compound , with its enone system, is a prime candidate for such transformations. The reaction with dinucleophiles like hydrazines, ureas, thioureas, and amidines can lead to the formation of five- and six-membered heterocyclic rings. The phenyl substituent would be incorporated into the final heterocyclic structure, providing a route to arylated heterocycles, which are common scaffolds in medicinal chemistry. nih.gov

DinucleophileResulting Heterocycle
Hydrazine (B178648)Pyrazoline
Urea/Thiourea (B124793)Dihydropyrimidinone/thione
GuanidineDihydropyrimidine
HydroxylamineIsoxazoline

Application in the Synthesis of Advanced Organic Materials

The synthesis of novel organic materials often relies on the polymerization or incorporation of functionalized building blocks. α,β-Unsaturated ketones have been investigated as components in the development of new polymers and photosensitizers. nih.gov The reactivity of the double bond allows for polymerization reactions, and the conjugated system can impart desirable photophysical properties. nih.gov

The structure of This compound suggests its potential use in materials science. The vinyl group could participate in polymerization reactions, leading to polymers with pendent dimethoxyketo-phenethyl groups. The presence of the aromatic ring and the conjugated system could also be exploited in the design of organic dyes or nonlinear optical materials. Furthermore, the acetal functionality offers a handle for post-polymerization modification, where it could be hydrolyzed to the ketone and then subjected to further chemical transformations. nih.govresearchgate.net

Development of Novel Synthetic Routes Utilizing the Unique Reactivity of this compound

The development of novel synthetic methodologies often involves the use of multifunctional building blocks that can undergo unique transformations. The acetal group in This compound is not merely a protecting group; it can be a tool to modulate reactivity and enable synthetic pathways not accessible to the parent enone. benthamdirect.comlibretexts.org

For instance, the acetal can be seen as a masked nucleophilic center. Under specific conditions, such as in the presence of strong bases, α,β-unsaturated acetals can undergo deprotonation to form vinyl anions, which can then react with various electrophiles. This umpolung (reactivity inversion) strategy provides a powerful tool for carbon-carbon bond formation.

ReagentTransformationSynthetic Utility
Strong Base (e.g., n-BuLi)Deprotonation at the α-positionFormation of a vinyl anion for reaction with electrophiles
Lewis AcidActivation of the carbonyl groupFacilitation of nucleophilic attack
Organocuprates1,4-Conjugate AdditionFormation of β-substituted products

Stereoselective Synthesis of Advanced Intermediates Using the Chemical Compound

Asymmetric synthesis is a cornerstone of modern organic chemistry, and α,β-unsaturated carbonyl compounds are excellent substrates for a variety of stereoselective reactions. nih.govnih.govmdpi.com These include conjugate additions of nucleophiles, cycloaddition reactions, and reductions, often catalyzed by chiral catalysts. nih.govmdpi.com

This compound presents an opportunity for the development of stereoselective transformations. The prochiral β-carbon of the enone system is a target for asymmetric conjugate addition reactions. The use of chiral organocatalysts or chiral metal complexes can facilitate the enantioselective addition of nucleophiles, leading to the formation of chiral building blocks. nih.govresearchgate.net The resulting products, bearing a stereocenter at the β-position, would be valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Reaction TypeChiral Catalyst/ReagentPotential Chiral Product
Michael AdditionChiral amine or thiourea catalystβ-Substituted keto acetal with a new stereocenter
Diels-Alder ReactionChiral Lewis acidChiral cyclic adduct
HydrogenationChiral metal complex (e.g., Rh, Ru)Chiral saturated keto acetal

Derivatives and Analogs of E 1,1 Dimethoxy 4 Phenyl 3 Buten 2 One

Synthesis and Characterization of Structural Variants

The synthesis of analogs typically begins with the preparation of the corresponding chalcone (B49325) derivative, which is then further modified if necessary. The most common method for synthesizing the chalcone backbone is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate substituted benzaldehyde (B42025) and a ketone. nih.gov

Systematic alterations to the phenyl ring are achieved by employing substituted benzaldehydes or substituted acetophenones in Claisen-Schmidt condensation reactions. This approach allows for the introduction of a wide array of functional groups, including both electron-donating and electron-withdrawing substituents, at various positions on the aromatic ring.

The nature of the substituent significantly influences the reaction. Electron-donating groups on the benzaldehyde moiety tend to favor acid-catalyzed condensations, whereas electron-withdrawing groups are more amenable to the more common base-catalyzed conditions. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields for a diverse range of derivatives. For example, a solvent-free synthesis using calcium oxide under microwave irradiation has been shown to be effective for producing chalcones with various substituents in good yields. nih.gov

Below is a table summarizing the synthesis of various chalcone analogs, which are the precursors to the corresponding dimethoxy acetal (B89532) derivatives, highlighting the effect of different substituents on the phenyl ring.

Substituent on Phenyl RingStarting AldehydeCatalyst/ConditionsYield (%)Reference
None (Parent Compound)BenzaldehydeNaOH, Ethanol (B145695)/Water~90 chemicalbook.com
4-Chloro (Cl)4-ChlorobenzaldehydeNaOH, Ethanol~85 nih.gov
4-Methoxy (OCH₃)4-MethoxybenzaldehydeNaOH, Ethanol~92 nih.gov
4-Nitro (NO₂)4-NitrobenzaldehydeNaOH, Ethanol~88 nih.gov
3,4,5-Trimethoxy3,4,5-TrimethoxybenzaldehydeKOH, Methanol (B129727)~75 pharmatutor.org
4-Trifluoromethyl (CF₃)4-(Trifluoromethyl)benzaldehydeNaOH, Ethanol~80 pharmatutor.org

The dimethoxy acetal of the parent compound can be considered a protected form of the highly reactive β-keto-aldehyde functionality. Analogs with different acetal groups can be synthesized, typically through acid-catalyzed reactions of the corresponding α,β-unsaturated ketone with various alcohols or diols.

For example, to synthesize the diethyl acetal analog, (E)-1,1-diethoxy-4-phenyl-3-buten-2-one, the parent chalcone ((E)-4-phenyl-3-buten-2-one) would be reacted with triethyl orthoformate or ethanol in the presence of an acid catalyst. Similarly, cyclic ketals, such as an ethylene (B1197577) ketal, can be formed by reacting the enone with ethylene glycol under acid catalysis, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion. caltech.eduyoutube.com This method is a standard protocol for protecting ketone functionalities. caltech.edu

The table below outlines general conditions for the synthesis of different acetal and ketal derivatives from an α,β-unsaturated ketone precursor.

Acetal/Ketal GroupReagentsCatalystTypical ConditionsReference
Dimethyl AcetalMethanol, Trimethyl OrthoformateHCl (catalytic)Ambient temperature, 30 min acs.org
Diethyl AcetalEthanol, Triethyl OrthoformateAcid catalyst (e.g., p-TsOH)Reflux acs.org
Ethylene Ketal (Dioxolane)Ethylene Glycolp-Toluenesulfonic acid (p-TsOH)Reflux in benzene (B151609) or toluene (B28343) with Dean-Stark trap caltech.edu
Propylene Ketal (Dioxane)1,3-Propanediolp-Toluenesulfonic acid (p-TsOH)Reflux with azeotropic water removal google.com

Modifications to the enone backbone itself lead to another class of structural analogs. These include substitutions at the α- and β-positions of the double bond.

α-Substitution: Introducing a substituent at the α-position, for example, an α-methyl group, can be achieved by using a different starting ketone in the Claisen-Schmidt condensation. For instance, reacting benzaldehyde with 2-butanone (B6335102) (instead of acetone) under acidic conditions preferentially leads to condensation at the more substituted alpha-carbon, yielding (E)-3-methyl-4-phenyl-3-buten-2-one.

β-Substitution: Altering the β-substituent can be accomplished through different synthetic routes. For example, the synthesis of 4,4-diphenyl-3-buten-2-one, a β-phenyl analog, can be prepared via a multi-step sequence involving the protection of ethyl acetoacetate (B1235776) as an ethylene ketal, followed by a Grignard reaction with phenylmagnesium bromide, and subsequent acid-catalyzed hydrolysis and dehydration. aroonchande.com

Comparative Reactivity Studies of (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one Analogs

The reactivity of these analogs is dominated by the electrophilic nature of the α,β-unsaturated carbonyl system. The β-carbon is susceptible to nucleophilic attack in a process known as a Michael (or conjugate) addition. The acetal group at the C1 position is generally stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to reveal the underlying carbonyl group.

Comparative studies often focus on the rate of Michael addition with soft nucleophiles like thiols, as this reaction is relevant to the biological activity of many chalcones. nih.gov The presence of substituents on the phenyl ring significantly modulates the electrophilicity of the β-carbon.

Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) increase the partial positive charge on the β-carbon by pulling electron density away from the conjugated system. This enhances the rate of nucleophilic attack.

Electron-donating groups (e.g., -OCH₃, -OH, -CH₃) push electron density into the conjugated system, which decreases the electrophilicity of the β-carbon and slows the rate of Michael addition. jchemrev.com

Kinetic studies on the addition of thiols (like N-acetylcysteine or glutathione) to various 4-substituted chalcones have confirmed these trends. For instance, the reaction of 4-methoxychalcone (B190469) with thiols is generally slower than that of 4-methylchalcone (B181299) under similar pH conditions. nih.gov This difference in reactivity highlights the direct influence of the phenyl substituent's electronic properties on the enone system. nih.gov

Analog (Chalcone Precursor)Substituent TypeEffect on β-CarbonPredicted Reactivity in Michael AdditionReference
4-NitrobenzalacetoneStrongly Electron-WithdrawingMore electrophilicHigh researchgate.net
4-ChlorobenzalacetoneElectron-WithdrawingMore electrophilicModerate-High pharmatutor.org
BenzalacetoneNeutral (Reference)BaselineModerate nih.gov
4-MethylbenzalacetoneWeakly Electron-DonatingLess electrophilicModerate-Low nih.gov
4-MethoxybenzalacetoneStrongly Electron-DonatingLess electrophilicLow nih.gov

Exploration of Structure-Reactivity Relationships within the Series

The systematic synthesis and reactivity studies of these analogs allow for the development of clear structure-reactivity relationships (SRRs). The electronic nature of the substituents on the phenyl ring is a primary determinant of the compound's reactivity as a Michael acceptor. jchemrev.com

The relationship between the substituent's electronic properties (quantified, for example, by the Hammett parameter) and the reaction rate is often linear. Studies have shown that the potency of chalcones in various biological assays, which are presumed to rely on Michael addition to cysteine residues in proteins, correlates with their chemical reactivity. researchgate.net For example, chalcones with electron-withdrawing groups often exhibit higher cytotoxic or anti-inflammatory activity, consistent with their enhanced ability to form covalent adducts with biological nucleophiles. researchgate.net

Future Research Directions and Outlook for E 1,1 Dimethoxy 4 Phenyl 3 Buten 2 One

Emerging Methodologies for its Synthesis

While traditional Claisen-Schmidt condensation remains a foundational method for the synthesis of chalcone-like precursors, future research is expected to focus on more sustainable, efficient, and atom-economical approaches. jchemrev.comrsc.org The development of greener catalytic systems and the use of unconventional reaction media are at the forefront of this evolution.

Key emerging methodologies include:

Catalyst Innovation: Research into heterogeneous catalysts, such as mesoporous aluminosilicates or functionalized solid supports, offers significant advantages. google.comgoogle.com These catalysts simplify product purification, reduce waste by allowing for easy recovery and recycling, and can offer enhanced selectivity. encyclopedia.pub The use of metal catalysts, for instance, palladium-based systems, in carbonylation or coupling reactions represents another advanced strategy for constructing the core enone structure. jchemrev.com

Solvent-Free and Alternative Media Reactions: Grinding techniques (mechanochemistry) that perform the condensation in a solvent-free environment represent a significant step towards green chemistry by minimizing waste and often reducing reaction times. rsc.org Microwave-assisted organic synthesis (MAOS) is another area of interest, providing rapid heating and often leading to higher yields and cleaner reactions compared to conventional methods. jchemrev.com

Enzymatic and Biocatalytic Routes: The use of enzymes to catalyze the formation of the carbon-carbon bond offers unparalleled selectivity under mild conditions. While currently more common for related structures, applying or engineering enzymes for the specific synthesis of this dimethoxy acetal (B89532) derivative is a compelling future direction.

MethodologyKey AdvantagesPotential Research Focus
Heterogeneous CatalysisCatalyst recyclability, simplified purification, reduced waste. encyclopedia.pubDevelopment of novel solid acid/base catalysts for aldol (B89426) condensation.
Palladium-Catalyzed Cross-CouplingHigh efficiency and functional group tolerance. jchemrev.comAcylation of vinyl ethers or related coupling strategies.
Solvent-Free MechanochemistryHigh atom economy, minimal waste, reduced energy consumption. rsc.orgOptimization of grinding conditions and catalyst use for large-scale synthesis.
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction control. jchemrev.comExploring microwave-transparent catalysts and optimizing power delivery.

Novel Transformations and Reactivity Patterns

The unique bifunctional nature of (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one—possessing both an electrophilic double bond and a protected ketone—opens the door to a wide array of chemical transformations beyond standard conjugate additions. Future work will likely explore asymmetric reactions and novel cycloadditions to leverage this structural complexity.

Asymmetric Catalysis: The prochiral nature of the enone system is ideal for asymmetric catalysis. Future research could focus on enantioselective conjugate additions of nucleophiles (e.g., organometallics, thiols, amines) to the β-carbon, creating chiral centers with high precision. The development of chiral organocatalysts or transition-metal complexes for these transformations would be a significant advancement.

Photochemical Reactions: Phenyl-substituted enones are known to participate in photochemical [2+2] cycloadditions. bgsu.edu Investigating the intramolecular and intermolecular photochemical reactivity of this compound could lead to the synthesis of complex cyclobutane (B1203170) derivatives, which are valuable scaffolds in medicinal chemistry.

Domino and Cascade Reactions: The dual reactivity of the molecule can be exploited in domino reactions. For example, a reaction could be initiated at the enone moiety, followed by an acid-catalyzed deprotection of the acetal and a subsequent intramolecular cyclization. Such sequences build molecular complexity rapidly and efficiently from a single starting material.

Reactions as a 1,4-Dipole Synthon: Inspired by modern palladium catalysis, this compound could potentially serve as a precursor to π-allylpalladium 1,4-dipoles. acs.org Subsequent cycloaddition reactions with various partners could lead to the formation of novel five- or six-membered heterocyclic rings containing trifluoromethyl groups or other valuable functionalities. acs.org

Transformation TypeDescriptionPotential Outcome
Asymmetric Conjugate AdditionEnantioselective addition of nucleophiles to the C=C double bond using a chiral catalyst.Synthesis of optically active ketones with a protected 1,3-dicarbonyl relationship.
Photochemical [2+2] CycloadditionReaction of the excited state of the enone with an alkene to form a cyclobutane ring. bgsu.eduAccess to complex polycyclic structures and strained ring systems.
Domino ReactionsA multi-step reaction sequence where subsequent reactions occur without adding new reagents.Rapid construction of complex molecules like fused heterocycles in a single pot.
Dipolar CycloadditionsUse as a C2 synthon in [4+2] or [3+2] cycloadditions with various dipoles. acs.orgFormation of highly substituted O- and N-heterocycles. jchemrev.comnih.gov

Potential for Expanded Synthetic Utility in Complex Target Synthesis

The strategic placement of functional groups makes this compound a valuable building block for the synthesis of more complex molecules, such as natural products and pharmaceutical agents. nih.gov Its structure can be viewed as a masked 1,3-dicarbonyl compound, a synthon of immense importance in organic synthesis.

Future applications in this area could include:

Heterocycle Synthesis: The compound is an ideal precursor for a variety of heterocycles. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoles, while reaction with amidines could produce pyrimidines. The protected ketone allows for selective reaction at the enone first, followed by deprotection and cyclization to create more elaborate heterocyclic systems. jchemrev.comnih.gov

Natural Product Scaffolds: Many natural products contain polyketide-derived backbones. This compound could serve as a key fragment in a convergent synthesis, where the acetal protects a ketone during the assembly of a larger carbon skeleton. Subsequent deprotection would unmask the functionality needed for final cyclizations or modifications.

Asymmetric Synthesis Building Block: Asymmetric catalysis can transform this achiral starting material into a valuable chiral building block. nih.gov This "expanded chiral pool" approach allows synthetic chemists to design routes to complex targets with the knowledge that key stereocenters can be installed reliably at an early stage. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis are revolutionizing how molecules are made, offering enhanced safety, scalability, and reproducibility. thieme-connect.de this compound is well-suited for integration into these modern platforms.

Continuous Flow Synthesis: The synthesis of the compound itself, for example via a Claisen-Schmidt condensation, can be adapted to a continuous flow process. Pumping streams of the reactants and a catalyst through a heated or cooled reactor coil can allow for precise control over reaction time and temperature, often leading to higher yields and purity while minimizing operator handling of hazardous reagents like strong bases. uc.pt

Sequential Flow Processes: More advanced applications involve multi-step sequences where the output stream from one reactor flows directly into the next for a subsequent transformation. uc.ptbeilstein-journals.org For example, the enone could be synthesized in a first reactor, and the resulting stream could be mixed with a nucleophile and a chiral catalyst in a second reactor to perform an asymmetric conjugate addition, all within a closed, automated system.

Automated Library Generation: By integrating a flow reactor with robotic liquid handlers and purification systems, automated platforms can be developed. thieme-connect.dechimia.ch This would enable the rapid synthesis of a library of derivatives of this compound by reacting it with an array of different nucleophiles or reagents, accelerating the discovery of new compounds with desired properties.

Advanced Computational Predictions and Experimental Verification

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental design, saving time and resources. mdpi.com Applying these methods to this compound can provide deep insights into its reactivity and properties.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions. northwestern.edu This allows researchers to predict which reaction pathways are most energetically favorable, rationalizing observed regioselectivity or stereoselectivity. For instance, computational studies could predict the facial selectivity of an asymmetric epoxidation or the preferred outcome of a cycloaddition reaction.

Spectroscopic and Property Prediction: Computational methods are highly effective at predicting spectroscopic data, such as NMR and IR spectra. mdpi.comscienceopen.com This can aid in the structural confirmation of new products derived from the parent compound. Furthermore, physicochemical properties relevant to drug design, such as solubility and electronic properties, can be calculated to guide the synthesis of analogues with improved profiles. scienceopen.com

Virtual Screening and Target Identification: By modeling the three-dimensional structure of the molecule, computational docking studies can be performed to predict how it might interact with biological targets like enzymes or receptors. scienceopen.com This in silico screening can identify potential biological activities, which can then be prioritized for experimental validation, providing a rational basis for its exploration in medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (E)-1,1-Dimethoxy-4-phenyl-3-buten-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-phenyl-2-butanone and a dimethoxy-substituted benzaldehyde under basic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (80–100°C), and catalyst concentration (e.g., NaOH or KOH). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended. Reaction thermochemistry data (e.g., enthalpy changes) should be referenced to validate energy profiles .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated ketones).
  • GC-MS/HPLC : Quantify purity using non-polar columns (e.g., DB-5 for GC) or reverse-phase C18 columns (for HPLC) with UV detection at 254 nm.
  • X-ray Crystallography : Resolve stereochemical ambiguities by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., light, temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via TLC or HPLC.
  • Photostability : Expose to UV (365 nm) and visible light in quartz cells; track changes using UV-Vis spectroscopy.
  • Humidity : Use desiccators with controlled RH (30–90%); quantify hygroscopicity via gravimetric analysis .

Advanced Research Questions

Q. How can contradictory data on reaction yields or stereoselectivity be resolved in the synthesis of this compound?

  • Methodological Answer :

  • Replicate Experiments : Standardize protocols (e.g., solvent drying, inert atmosphere) to minimize variability.
  • Kinetic vs. Thermodynamic Control : Perform time-course studies (e.g., 1H^1H-NMR every 30 minutes) to identify intermediates and dominant pathways.
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate activation energies for competing pathways .

Q. What experimental designs are suitable for probing the compound’s reaction mechanisms (e.g., nucleophilic addition or cycloaddition)?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 18O^{18}O or 2H^2H at reactive sites (e.g., ketone oxygen) to trace bond cleavage/formation via MS/NMR.
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., Diels-Alder dienes) to isolate transient species.
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect key intermediates .

Q. How can computational methods predict the compound’s physicochemical properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in water/ethanol mixtures using GROMACS.
  • QSAR Models : Train regression models on logP, polar surface area, and hydrogen-bonding descriptors to estimate bioavailability.
  • COSMO-RS : Predict partition coefficients and solubility parameters using quantum-chemical calculations .

Q. What strategies address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR or IR)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and -40°C.
  • 2D Correlation Spectroscopy (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities.
  • High-Resolution MS : Confirm molecular ion integrity and detect impurities with mass accuracy < 1 ppm .

Data Analysis and Interpretation

Q. How should researchers statistically validate reproducibility in synthetic or analytical workflows?

  • Methodological Answer :

  • ANOVA : Compare batch-to-batch variability (e.g., yields, purity) across ≥3 independent syntheses.
  • Control Charts : Track HPLC retention times or melting points over time to detect systemic errors.
  • Error Propagation Models : Quantify uncertainty in final purity assessments using Monte Carlo simulations .

Q. What statistical tools are recommended for analyzing dose-response or structure-activity relationships (SAR) involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit IC50_{50} curves (e.g., log[inhibitor] vs. response) using GraphPad Prism.
  • PCA/PLS : Reduce dimensionality in SAR datasets to identify critical substituent effects.
  • Machine Learning : Train random forest models on molecular descriptors to predict bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.